molecular formula C17H18FN3S B1205482 Timelotem CAS No. 96306-34-2

Timelotem

Cat. No.: B1205482
CAS No.: 96306-34-2
M. Wt: 315.4 g/mol
InChI Key: ICHHTOMWWAMJQP-UHFFFAOYSA-N
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Preparation Methods

Timelotem can be prepared by cyclization of the acyl diamine with phosphorus oxychloride at temperatures ranging from 80 to 130 degrees Celsius, yielding the ring isomers. At higher reaction temperatures, one isomer is formed almost exclusively . The compound can be separated into its enantiomers. Subsequent reaction with methylamine, either of the crude mixture of isomers or of the pure racemic or enantiomeric form, affords the final compound .

Chemical Reactions Analysis

Timelotem undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include phosphorus oxychloride for cyclization and methylamine for subsequent reactions . The major products formed from these reactions are the ring isomers and the final this compound compound .

Properties

CAS No.

96306-34-2

Molecular Formula

C17H18FN3S

Molecular Weight

315.4 g/mol

IUPAC Name

10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C17H18FN3S/c1-20-6-7-21-13(11-20)10-19-17(16-3-2-8-22-16)14-5-4-12(18)9-15(14)21/h2-5,8-9,13H,6-7,10-11H2,1H3

InChI Key

ICHHTOMWWAMJQP-UHFFFAOYSA-N

SMILES

CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4

Canonical SMILES

CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4

Key on ui other cas no.

105138-32-7
120106-97-0
120106-98-1

Synonyms

10-fluoro-1,2,3,4,4a,5-hexahydro-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine
timelotem
timelotem maleate(1:2)
timelotem maleate(1:2), (+-)-isome

Origin of Product

United States

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